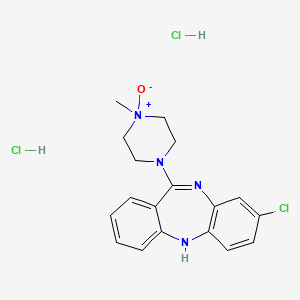

![molecular formula C23H28N2O4 B2363254 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-36-8](/img/structure/B2363254.png)

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

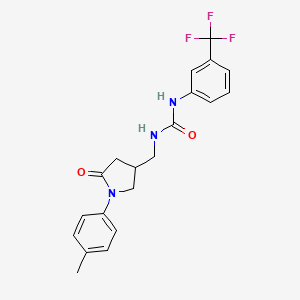

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Antidiabetic Agents

A study by Nomura et al. (1999) explored derivatives of benzamide, including compounds structurally similar to 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide, as potential antidiabetic agents. They found that certain benzamide derivatives demonstrated promise in the treatment of diabetes mellitus (Nomura et al., 1999).

Anti-Inflammatory and Anti-Cancer Properties

Research by Kalsi et al. (1990) and Yılmaz et al. (2015) suggests that compounds with structural similarities to this compound possess anti-inflammatory and anti-cancer properties. These studies found that certain indolyl benzamide derivatives had significant activity against inflammation and specific cancer cell lines (Kalsi et al., 1990), (Yılmaz et al., 2015).

Applications in Neurodegenerative Diseases

A study by Buemi et al. (2013) indicates the potential of indole derivatives in treating neurodegenerative diseases. These compounds demonstrated both antioxidant properties and affinity for NMDA receptors, suggesting their use as neuroprotective agents (Buemi et al., 2013).

Leukotriene Receptor Antagonism

Jacobs et al. (1993, 1994) conducted research on 3-benzyl-5-indolecarboxamides, closely related to the compound , showing their potential as leukotriene receptor antagonists. This property could be relevant in the treatment of conditions like asthma and allergic reactions (Jacobs et al., 1993), (Jacobs et al., 1994).

Antimicrobial and Antioxidant Effects

Baytas et al. (2012) highlighted the antimicrobial and antioxidant effects of certain indole derivatives. Their study suggests that these compounds could be effective in combating microbial infections and oxidative stress (Baytas et al., 2012).

Mechanism of Action

Target of Action

The primary target of 3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Biochemical Pathways

The inhibition of tubulin polymerization affects several biochemical pathways. Most notably, it disrupts the mitotic spindle formation , which is crucial for cell division . This disruption can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .

Result of Action

The result of the compound’s action is the induction of apoptosis (programmed cell death) in a dose-dependent manner . By inhibiting tubulin polymerization and disrupting cell division, the compound can effectively induce cell death in cancer cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Additionally, the cellular environment, including the presence of metabolic enzymes and transport proteins, can influence the compound’s efficacy.

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

It has been suggested that indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-5-27-20-12-18(13-21(28-6-2)22(20)29-7-3)23(26)24-14-16-8-9-19-17(11-16)10-15(4)25-19/h8-13,25H,5-7,14H2,1-4H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLITYSJYXANUNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2363172.png)

![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)

![3-Amino-3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}acrylonitrile](/img/structure/B2363178.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2363180.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2363186.png)

![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)